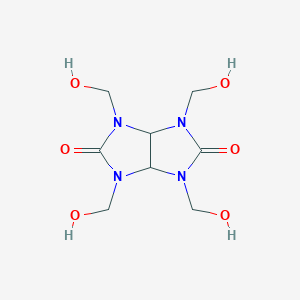

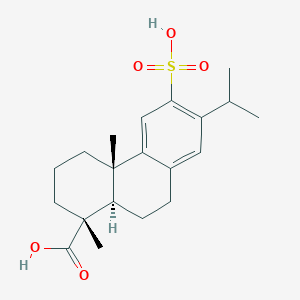

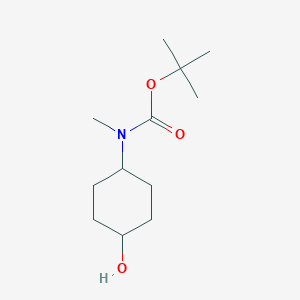

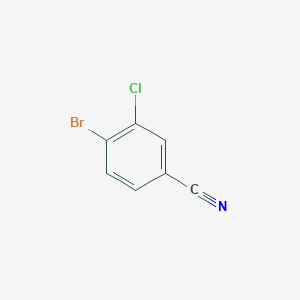

![molecular formula C21H24O4 B036142 1,1'-(Methylen-di-4,1-phenylen)bis[2-hydroxy-2-methyl-1-propanon] CAS No. 474510-57-1](/img/structure/B36142.png)

1,1'-(Methylen-di-4,1-phenylen)bis[2-hydroxy-2-methyl-1-propanon]

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluorclonid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Kortikosteroidreaktionen und -mechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Immunantworten.

Medizin: Angewandt bei der Entwicklung von Behandlungen für entzündliche und Autoimmunerkrankungen.

Industrie: Wird bei der Formulierung von topischen Cremes und Salben für die dermatologische Anwendung eingesetzt

5. Wirkmechanismus

Fluorclonid entfaltet seine Wirkung, indem es an Glukokortikoidrezeptoren im Zytoplasma bindet. Diese Bindung führt zur Translokation des Rezeptor-Ligand-Komplexes in den Zellkern, wo er die Transkription bestimmter Gene moduliert. Das Ergebnis ist die Hemmung proinflammatorischer Zytokine und die Unterdrückung von Immunantworten .

Ähnliche Verbindungen:

- Fluocinolonacetonid

- Triamcinolonacetonid

- Betamethasonvalerat

Vergleich: Fluorclonid ist aufgrund seines spezifischen Halogenierungsmusters und der Acetonidbildung einzigartig, was zu seinem eindeutigen pharmakologischen Profil beiträgt. Im Vergleich zu ähnlichen Verbindungen kann Fluorclonid eine unterschiedliche Potenz, Wirkungsdauer und Nebenwirkungsprofile aufweisen .

Wirkmechanismus

Target of Action

This compound is a difunctional radical photoinitiator . Its primary targets are molecular structures that can be altered by the introduction of free radicals. It has been used as an initiator in the preparation and characterization of molecularly imprinted polymers based on thiourea receptors for nitro compound recognition .

Mode of Action

As a photoinitiator, it absorbs light energy and undergoes a photochemical reaction to produce free radicals . These radicals can then initiate or accelerate other chemical reactions, particularly polymerization reactions.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific application. In the case of molecularly imprinted polymers, the free radicals generated by the photoinitiator can initiate the polymerization of the monomers around the template molecule, forming a polymer matrix with specific recognition sites for the template .

Result of Action

The primary result of the action of this compound is the generation of free radicals that can initiate or accelerate chemical reactions. In the context of molecularly imprinted polymers, this leads to the formation of a polymer matrix with specific recognition sites for a template molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of flucloronide involves multiple steps, starting from the basic steroid structure. The process includes halogenation, fluorination, and acetonide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of flucloronide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Analyse Chemischer Reaktionen

Reaktionstypen: Fluorclonid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Fluorclonid kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften haben können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Fluorclonid verändern, was möglicherweise seine Aktivität beeinflusst.

Substitution: Halogenatome in Fluorclonid können durch andere funktionelle Gruppen substituiert werden, was zu neuen Verbindungen mit unterschiedlichen Wirkungen führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriumiodid in Aceton können Halogensubstitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution halogenfreie Analoga erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

- Fluocinolone acetonide

- Triamcinolone acetonide

- Betamethasone valerate

Comparison: Flucloronide is unique due to its specific halogenation pattern and acetonide formation, which contribute to its distinct pharmacological profile. Compared to similar compounds, flucloronide may offer different potency, duration of action, and side effect profiles .

Eigenschaften

IUPAC Name |

2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-20(2,24)18(22)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(23)21(3,4)25/h5-12,24-25H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKZAVNWRLEHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621591 | |

| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474510-57-1 | |

| Record name | Irgacure 127 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474510-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-(2-hydroxy-2-methylpropionyl)phenyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474510571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropion)benzyl)phenyl)-2-methylpropane-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-(2-HYDROXY-2-METHYLPROPIONYL)PHENYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZJ9BVRDO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

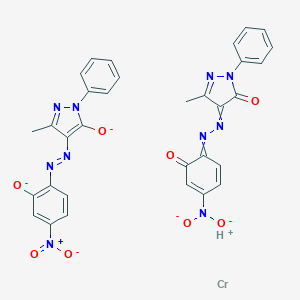

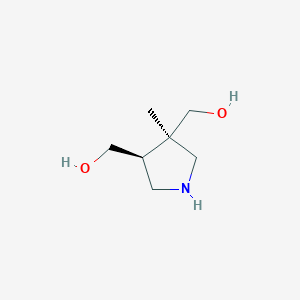

![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)